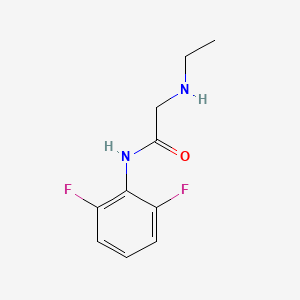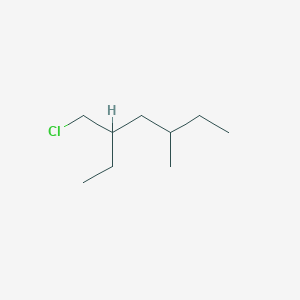
3-(Chloromethyl)-5-methylheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloromethyl)-5-methylheptane: is an organic compound that belongs to the class of organochlorides It features a chloromethyl group (-CH2Cl) attached to a heptane backbone, specifically at the third carbon, with a methyl group at the fifth carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-5-methylheptane typically involves the chloromethylation of 5-methylheptane. This can be achieved through the reaction of 5-methylheptane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride (ZnCl2). The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the chloromethylation process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Chloromethyl)-5-methylheptane undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of alcohols, amines, or thioethers, respectively.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of methyl groups.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxylation.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Alcohols, amines, thioethers.
Oxidation: Aldehydes, carboxylic acids.
Reduction: Methyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Chloromethyl)-5-methylheptane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Chloromethyl)-5-methylheptane involves its reactivity due to the presence of the chloromethyl group. This group is highly electrophilic, making the compound susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in substitution reactions, the nucleophile attacks the carbon bearing the chlorine atom, leading to the displacement of the chloride ion and formation of a new bond.
Vergleich Mit ähnlichen Verbindungen
3-(Chloromethyl)heptane: Lacks the methyl group at the fifth carbon, making it less sterically hindered.
5-Chloro-3-methylheptane: The chlorine atom is attached to the fifth carbon instead of the third, altering its reactivity.
3-(Bromomethyl)-5-methylheptane: Contains a bromomethyl group instead of a chloromethyl group, which affects its reactivity due to the different leaving group properties of bromine and chlorine.
Uniqueness: 3-(Chloromethyl)-5-methylheptane is unique due to the specific positioning of the chloromethyl and methyl groups, which influence its chemical behavior and reactivity. The presence of both groups on the heptane backbone provides distinct steric and electronic effects, making it a valuable compound for various chemical transformations.
Eigenschaften
Molekularformel |
C9H19Cl |
|---|---|
Molekulargewicht |
162.70 g/mol |
IUPAC-Name |
3-(chloromethyl)-5-methylheptane |
InChI |
InChI=1S/C9H19Cl/c1-4-8(3)6-9(5-2)7-10/h8-9H,4-7H2,1-3H3 |
InChI-Schlüssel |
TUGLDQAYBNWVMW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CC(CC)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


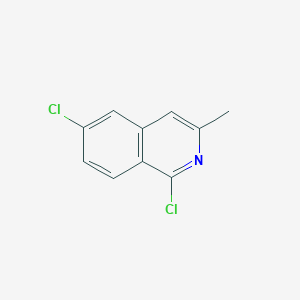
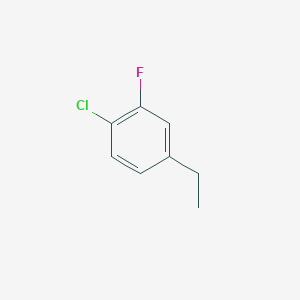

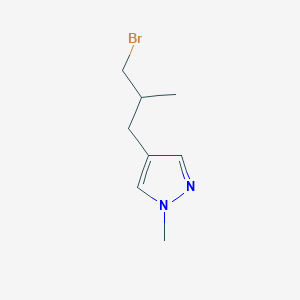

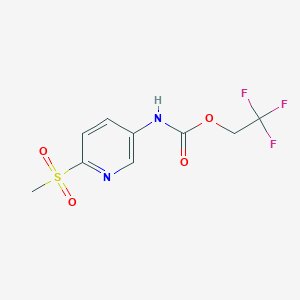

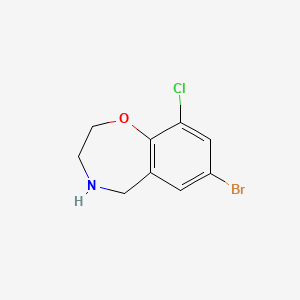
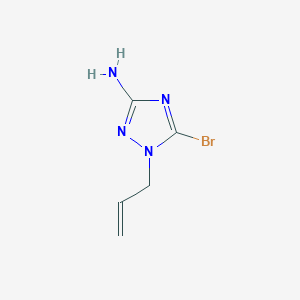

![3-Methyl-2,6-dioxaspiro[4.6]undec-8-ene](/img/structure/B13198611.png)

![[3-(2-Chlorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B13198628.png)
